2,3-Diaminopropanoic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,3-Diaminopropanoic acid hydrochloride is cystathionase (CTH) . Cystathionase is an enzyme that plays a crucial role in the transsulfuration pathway, a part of the metabolism of sulfur-containing amino acids.
Mode of Action
This compound acts as a competitive inhibitor of cystathionase . This means it competes with the substrate of the enzyme for the active site, thereby reducing the rate of the reaction catalyzed by the enzyme.
Biochemical Pathways
2,3-Diaminopropanoic acid, the non-hydrochloride form of the compound, is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine . This suggests that it may play a role in the biosynthesis of these secondary metabolites.
Pharmacokinetics
It’s worth noting that the hydrochloride form of the compound generally has better water solubility and stability compared to its free form .
Biochemical Analysis
Biochemical Properties
2,3-Diaminopropanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with diaminopropionate ammonia lyase, a pyridoxal-5’-phosphate-dependent enzyme that catalyzes the conversion of diaminopropionate to pyruvate and ammonia . This interaction is crucial for cell metabolism. Additionally, this compound is involved in the biosynthesis of staphyloferrin B in Staphylococcus aureus, where it acts as a precursor molecule .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Staphylococcus aureus, the presence of this compound is essential for the synthesis of staphyloferrin B, which promotes iron-restricted growth . This compound’s role in iron acquisition mechanisms highlights its impact on cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to pyridoxal phosphate, facilitating the amination of serine to form diaminopropionate . This binding interaction is critical for its role in various biochemical pathways. Additionally, this compound acts as a substrate for diaminopropionate ammonia lyase, leading to the production of pyruvate and ammonia . These interactions underscore its importance in cellular metabolism and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the hydrochloride form of 2,3-Diaminopropanoic acid offers better water solubility and stability compared to its free form . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to support normal cellular functions and metabolic processes. At higher doses, toxic or adverse effects may occur. For example, in studies involving Staphylococcus aureus, supplementation with this compound was able to bypass the block in staphyloferrin B synthesis displayed by mutants . This highlights the importance of dosage in determining the compound’s efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor in the biosynthesis of staphyloferrin B, an important siderophore in Staphylococcus aureus . The compound is also metabolized by diaminopropionate ammonia lyase, resulting in the production of pyruvate and ammonia . These metabolic pathways underscore its role in cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s hydrochloride form enhances its water solubility and stability, facilitating its distribution in biological systems . This improved solubility allows for efficient transport and accumulation within cells, supporting its biochemical functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s interactions with pyridoxal phosphate and diaminopropionate ammonia lyase occur within the cytoplasm . These interactions are essential for its role in cellular metabolism and biochemical pathways. Additionally, targeting signals and post-translational modifications may direct the compound to specific organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diaminopropanoic acid hydrochloride can be synthesized through the pyridoxal phosphate (PLP) mediated amination of serine . Another method involves the Mannich reaction of iminolactones with N-protected imines, which yields 2,3-diamino acids with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound typically involve solution phase peptide synthesis . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminopropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include pyridoxal phosphate for amination and N-protected imines for Mannich reactions .
Major Products: The major products formed from these reactions include pyruvate and ammonia when catalyzed by diaminopropionate ammonia lyase .
Scientific Research Applications
2,3-Diaminopropanoic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Diaminopropanoic acid hydrochloride can be compared with other similar compounds such as:
2,4-Diaminobutyric acid dihydrochloride: Another non-proteinogenic amino acid used in peptide synthesis.
2,4-Diaminopentanedioic acid: Used in similar applications and also involved in peptide synthesis.
3-Amino-DL-alanine monohydrochloride: Shares similar properties and applications in peptide synthesis.
The uniqueness of this compound lies in its specific inhibition of cystathionase and its role in the biosynthesis of unique secondary metabolites .
Properties
IUPAC Name |
2,3-diaminopropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970223 | |
Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | DL-2,3-Diaminopropionic acid monohydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13946 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
54897-59-5, 6018-55-9 | |
Record name | Alanine, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54897-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diaminopropionic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaminopropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2,3-diaminopropionic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU6ICR549L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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